molecular formula C18H20Cl3N3O B595931 4-[(7-Chloroquinolin-4-yl)amino]-2-[(1,1,2,2,2-pentadeuterioethylamino)methyl]phenol;dihydrochloride CAS No. 1216894-33-5

4-[(7-Chloroquinolin-4-yl)amino]-2-[(1,1,2,2,2-pentadeuterioethylamino)methyl]phenol;dihydrochloride

Cat. No. B595931
M. Wt: 405.759
InChI Key: BCYBRFGUODDEGH-ZWOCKVCESA-N
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Description

The compound “4-[(7-Chloroquinolin-4-yl)amino]-2-[(1,1,2,2,2-pentadeuterioethylamino)methyl]phenol;dihydrochloride” is a derivative of chloroquine, which is a medication primarily used to prevent and treat malaria . It’s also occasionally used for amebiasis that is occurring outside the intestines, rheumatoid arthritis, and lupus erythematosus .


Synthesis Analysis

The synthesis of such compounds involves complex organic chemistry procedures. For instance, [(7-Chloroquinolin-4-yl)amino]chalcone derivatives derived from the corresponding 3- or 4- [(7-chloroquinolin-4-yl)amino]acetophenone were synthesized and evaluated for in vitro antimalarial and anticancer activity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reactants present. As an example, [(7-Chloroquinolin-4-yl)amino]chalcone derivatives were synthesized from the corresponding 3- or 4- [(7-chloroquinolin-4-yl)amino]acetophenone .

Scientific Research Applications

Corrosion Inhibition

Research has shown that certain chloroquinoline derivatives, such as 4-{[(1Z)-(2-chloroquinolin-3-yl)methylene]amino} phenol (CAP), exhibit significant corrosion inhibition effects on mild steel in hydrochloric acid solution. These compounds, including CAP, CMPA, and CNPA, demonstrate predominantly cathodic character in their inhibition mechanisms and adhere to the mild steel surface according to the Langmuir adsorption isotherm. The study indicates that such chloroquinoline derivatives could be beneficial in developing corrosion inhibitors for industrial applications (Prabhu et al., 2008).

Antimalarial Activity

Chloroquinoline structures have been extensively studied for their antimalarial properties. For example, di-Mannich base derivatives of 2-(7'-chloroquinolin-4'-ylamino)phenol have shown significant in vitro and in vivo antimalarial activity, comparable or superior to chloroquine against certain strains of Plasmodium falciparum. These findings suggest that chloroquinoline-based compounds, through structural modifications, could be potent antimalarial agents with the potential to overcome chloroquine resistance (Barlin et al., 1992).

Microwave-Accelerated Synthesis

Chloroquinoline derivatives have also been synthesized using microwave-accelerated methods, indicating a potential application in the efficient and rapid synthesis of such compounds. This method allows for regioselective aromatic nucleophilic substitution, demonstrating the versatile chemistry of chloroquinoline structures and their potential in various synthetic applications (Motiwala et al., 2007).

Cancer Chemotherapy

Chloroquinoline derivatives have also been explored for their anticancer properties. Novel diazenyl Schiff base derivatives of chloroquinoline have shown cytotoxic effects against human breast cancer cell lines, suggesting their potential as anticancer agents. The structural versatility of chloroquinoline compounds can be exploited to design effective anticancer drugs with specific targeting capabilities (Sarangi et al., 2017).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. As a derivative of chloroquine, it might have similar safety concerns. For instance, serious side effects of chloroquine include problems with vision, muscle damage, seizures, and low blood cell levels .

properties

IUPAC Name

4-[(7-chloroquinolin-4-yl)amino]-2-[(1,1,2,2,2-pentadeuterioethylamino)methyl]phenol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O.2ClH/c1-2-20-11-12-9-14(4-6-18(12)23)22-16-7-8-21-17-10-13(19)3-5-15(16)17;;/h3-10,20,23H,2,11H2,1H3,(H,21,22);2*1H/i1D3,2D2;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCYBRFGUODDEGH-ZWOCKVCESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])NCC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90670074
Record name 4-[(7-Chloroquinolin-4-yl)amino]-2-{[(~2~H_5_)ethylamino]methyl}phenol--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(7-Chloroquinolin-4-yl)amino]-2-[(1,1,2,2,2-pentadeuterioethylamino)methyl]phenol;dihydrochloride

CAS RN

1216894-33-5
Record name 4-[(7-Chloroquinolin-4-yl)amino]-2-{[(~2~H_5_)ethylamino]methyl}phenol--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1216894-33-5
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